
2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as 'compound X' and has shown promising results in several studies.
Scientific Research Applications
Pharmacological Investigations
Research on similar compounds, such as "4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone (M 73101)," has demonstrated significant analgesic and anti-inflammatory activities, suggesting potential therapeutic applications in pain and inflammation management (Sato, Ishizuka, & Yamaguchi, 1981). These compounds were found to be more potent than traditional anti-inflammatory drugs in certain tests, highlighting their importance in drug discovery and development.
Antimicrobial and Hemolytic Activity
Compounds with structural similarities, such as derivatives of 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide, have been synthesized and tested for antimicrobial and hemolytic activities. Some of these compounds showed promising activity against a range of microbial species, indicating potential applications in the development of new antimicrobial agents (Gul et al., 2017).
Antifungal Agents
Research into 2-(2-oxo-morpholin-3-yl)-acetamide derivatives revealed their potential as broad-spectrum antifungal agents, effective against Candida and Aspergillus species. Optimization of these compounds for improved plasmatic stability while retaining antifungal activity suggests their utility in treating fungal infections (Bardiot et al., 2015).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O3/c1-2-31-21-9-3-18(4-10-21)17-24(29)25-20-7-5-19(6-8-20)22-11-12-23(27-26-22)28-13-15-30-16-14-28/h3-12H,2,13-17H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUHTOSZJAKLNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2,3-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2671007.png)
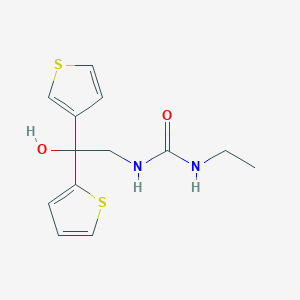

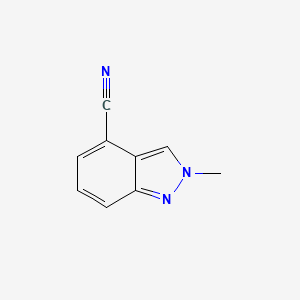
![5-[(4-Allyl-2-methoxyphenoxy)methyl]-2-furoic acid](/img/structure/B2671015.png)
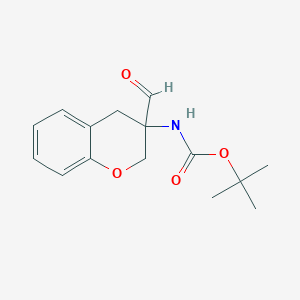
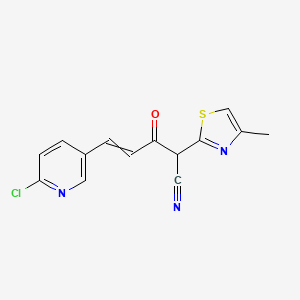

![6-Oxaspiro[3.5]nonan-9-ylmethanamine](/img/structure/B2671019.png)
![N-ethyl-N-({3-[(prop-2-yn-1-yl)amino]phenyl}methyl)acetamide](/img/structure/B2671020.png)

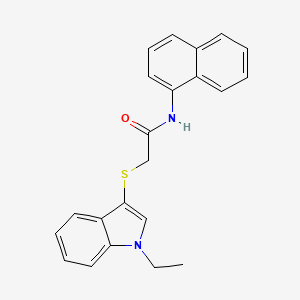
![2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate](/img/structure/B2671024.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-(propanoylamino)thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2671026.png)